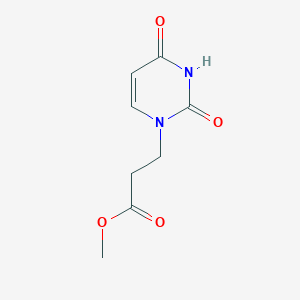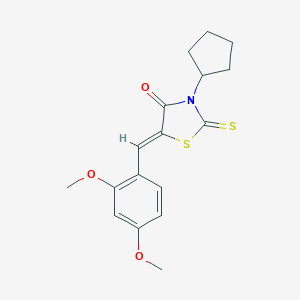
Methyl-3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoat
Übersicht
Beschreibung
Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a chemical compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and two keto groups at positions 2 and 4.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential use in developing therapeutic agents for treating various diseases, including cancer and viral infections.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
It is known that 3,4-dihydropyrimidin-2(1h)-one derivatives, which this compound is a part of, have exhibited broad biological activities such as antiviral, antibacterial, antitumor, antihypertensive agents and α1a adrenergic antagonists .
Mode of Action
It is synthesized by a biginelli reaction , which involves the one-pot three-component condensation of aldehyde, β-ketoester, and urea in the presence of strong acids . This reaction is one of the most often used multi-component reactions (MCRs) .
Biochemical Pathways
It is known that 3,4-dihydropyrimidin-2(1h)-one derivatives have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that 3,4-dihydropyrimidin-2(1h)-one derivatives have exhibited broad biological activities .
Action Environment
It is known that the synthesis of 3,4-dihydropyrimidin-2(1h)-one derivatives can be influenced by the reaction medium and catalytic system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For instance, the reaction can be catalyzed by hafnium triflate (Hf(OTf)4) under solvent-free conditions, which significantly enhances the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be optimized using various catalysts and reaction conditions to improve efficiency and scalability. The use of task-specific ionic liquids (TSILs) as catalysts has been explored to provide an environmentally friendly and efficient method for the synthesis of dihydropyrimidinones .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Various nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
2-Sulfanyl-6-methyl-1,4-dihydropyrimidine: Known for its activity against filaria.
3,4-Dihydropyrimidin-2(1H)-thione: Exhibits broad biological activities, including antiviral and antibacterial properties.
Uniqueness
Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and medicinal research.
Eigenschaften
IUPAC Name |
methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-7(12)3-5-10-4-2-6(11)9-8(10)13/h2,4H,3,5H2,1H3,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCIIRXTEXKYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The study describes the synthesis and confirms the structure of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate through various spectroscopic techniques, but it does not delve into specific details like molecular formula, weight, or detailed spectroscopic data. [] The research primarily focuses on the synthesis and confirmation of the structure, without exploring its potential applications or properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione](/img/structure/B349415.png)
![3-chloro-1-(2-phenylethyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B349428.png)
![3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B349430.png)

![5-(Benzenesulfonyl)-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B349447.png)
![4-[(E)-[[2-(1H-benzimidazol-3-ium-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-ethoxy-6-nitrophenolate](/img/structure/B349451.png)
![2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349452.png)
![1-(3-chlorophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349454.png)
![3-{[(3-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B349462.png)
![1-{4-Nitrophenyl}-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349477.png)

![7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349479.png)


